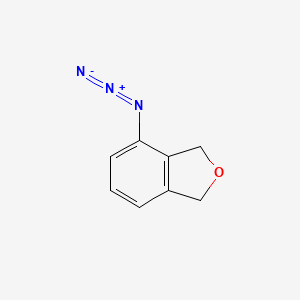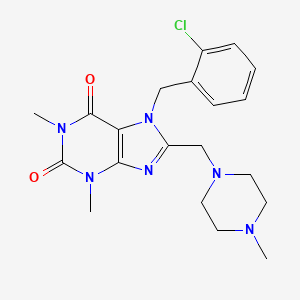![molecular formula C20H26N2O2 B2569317 1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251606-38-8](/img/structure/B2569317.png)
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a piperazine ring substituted with methoxy and methylphenyl groups
Vorbereitungsmethoden
The synthesis of 1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with 3-methylphenylpiperazine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other substituents using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol can be compared with similar compounds such as:
1-ethyl-3-(3-methylphenyl)-4-phenylpiperidine hydrochloride: This compound also features a piperidine ring with similar substituents but differs in its overall structure and properties.
1-(4-Hydroxy-3-methoxyphenyl)methanediol: This compound has a similar methoxyphenyl group but differs in its functional groups and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-5-3-7-18(13-16)22-11-9-21(10-12-22)15-20(23)17-6-4-8-19(14-17)24-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKOHXGGIYVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dispiro[3.0.35.24]decan-9-amine;hydrochloride](/img/structure/B2569235.png)
![2-{14-Benzyl-10,17-dimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl}phenol](/img/structure/B2569236.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2569238.png)
![N-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2569241.png)



![6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569246.png)
![5-ethyl-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2569247.png)
![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)
![3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2569251.png)


![N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2569257.png)
